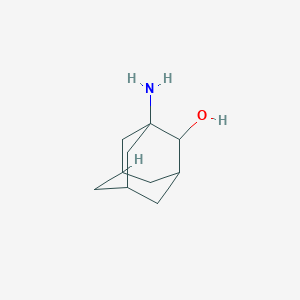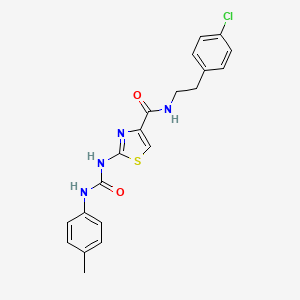![molecular formula C8H7BClF3O4 B2744145 [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096330-12-8](/img/structure/B2744145.png)
[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid” is a type of organoboron compound . It has a molecular formula of C7H5BClF3O3, an average mass of 240.372 Da, and a monoisotopic mass of 239.997238 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OB(O)c1ccc(OC(F)(F)F)cc1 . This represents a boronic acid group (B(OH)2) attached to a phenyl ring, which also has a trifluoromethoxy group (OC(F)(F)F) and a chlorine atom .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 123-127°C . It is also worth noting that the compound is a type of boronic acid, which means it has certain unique properties, such as the ability to form stable covalent bonds with sugars .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching and Boronic Acid Derivatives
Fluorescence Quenching Studies : The fluorescence quenching properties of boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied in alcohols. These studies highlight the role of boronic acid derivatives in the development of fluorescence-based sensors and analytical methods, with applications in detecting aniline or other analytes in various environments (H. S. Geethanjali et al., 2015).
Catalysis and Chemical Synthesis
Catalytic Applications in Amidation : Boronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been shown to catalyze dehydrative condensation between carboxylic acids and amines. This reaction is crucial for the synthesis of amides, highlighting the compound's utility in organic synthesis and pharmaceutical manufacturing (Ke Wang et al., 2018).
Polymer Chemistry and Macrocyclic Compounds
Macrocyclic Chemistry : Boronic esters have found applications in the formation of macrocyclic compounds. New perspectives in macrocyclic chemistry have been explored through the synthesis of tetrameric and dimeric boronates from different aryl boronic acids, including those with methoxyphenyl groups. These compounds have potential applications in materials science and molecular recognition (N. Fárfan et al., 1999).
Antimicrobial Activity
Antibacterial Potency : The antibacterial activities of (trifluoromethoxy)phenylboronic acids have been evaluated, demonstrating their potential as antimicrobial agents. These compounds show efficacy against bacteria such as Escherichia coli and Bacillus cereus, indicating their relevance in developing new antibacterial treatments (Agnieszka Adamczyk-Woźniak et al., 2021).
Advanced Material Applications
Optical Modulation and Carbon Nanotubes : The conjugation of phenyl boronic acids to polymers for the dispersion of single-walled carbon nanotubes (SWNTs) and the modulation of their optical properties has been explored. This research underscores the potential of boronic acid derivatives in developing advanced materials and sensors, particularly for saccharide recognition (B. Mu et al., 2012).
Wirkmechanismus
Target of Action
The primary target of [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s role in this reaction contributes to its wide application in the synthesis of biologically active molecules .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available . These properties can influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and PA-824 analogs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the reaction conditions, which are typically mild and tolerant to various functional groups .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O4/c1-16-6-2-4(9(14)15)5(10)3-7(6)17-8(11,12)13/h2-3,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEVTVKKAKXECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC(F)(F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2744066.png)
![N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2744067.png)
![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744074.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)
![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2744081.png)

![Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744083.png)

